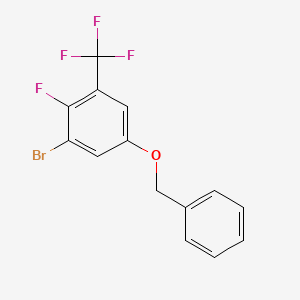

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene

Description

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene (CAS: 1881320-77-9) is a polyhalogenated aromatic compound characterized by a benzyloxy group at position 5, bromine at position 1, fluorine at position 2, and a trifluoromethyl group at position 3 on the benzene ring. It is commercially available with a purity of 98% (MFCD29043991) and is utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity . The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the electron-withdrawing trifluoromethyl and fluorine groups modulate electronic properties, influencing regioselectivity in subsequent reactions.

Properties

IUPAC Name |

1-bromo-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLROLWKBKRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

Benzyloxylation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique substituents make it a valuable probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the development of specialty chemicals and materials, benefiting from its stability and lipophilicity.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(trifluoromethyl)benzene

- Structure : Lacks bromine and fluorine substituents, retaining only benzyloxy and trifluoromethyl groups at positions 1 and 3.

- Reactivity: Exhibits a single anodic oxidation peak at +1.05 V (pH 3), with pH-dependent behavior due to the absence of electron-withdrawing halogens. The trifluoromethyl group enhances oxidative stability compared to non-fluorinated analogs .

- Applications : Primarily studied for electrochemical behavior, contrasting with the target compound’s utility in nucleophilic substitutions.

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

- Structure : Features a pyridine core with benzyloxy and trifluoromethylbenzenesulfonamide groups.

- Synthesis : Prepared via sulfonylation of a pyridinamine intermediate, highlighting divergent reactivity compared to the benzene-based target compound .

- Applications : Likely explored for biological activity (e.g., enzyme inhibition), whereas the target compound’s bromine prioritizes synthetic versatility.

4-(Benzyloxy)-2-bromo-1-iodobenzene (LD-1753)

- Structure : Contains benzyloxy, bromine, and iodine substituents but lacks fluorine and trifluoromethyl groups.

- Reactivity : Iodine’s superior leaving-group ability compared to bromine may facilitate faster aromatic substitutions, though at higher cost .

Electrochemical and Physicochemical Properties

- Electronic Effects : The trifluoromethyl group in the target compound reduces electron density at the aromatic ring, enhancing resistance to electrophilic attack. Fluorine’s inductive effect further polarizes the C-Br bond, facilitating nucleophilic substitutions .

- Solubility: Benzyloxy and trifluoromethyl groups increase lipophilicity, making the compound more soluble in organic solvents than non-fluorinated analogs.

Biological Activity

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H12BrF4O

- Molecular Weight: 378.16 g/mol

- CAS Number: 2411640-09-8

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the bromination of precursors followed by substitution reactions. Common techniques include:

- Bromination : Utilizing bromine in the presence of a catalyst to introduce the bromine atom at specific positions on the aromatic ring.

- Substitution Reactions : Employing nucleophilic substitution to attach the benzyloxy group.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacterial strains:

- Escherichia coli : Exhibited moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics .

- Candida albicans : Similar compounds demonstrated antifungal activity, suggesting potential efficacy against fungal infections .

Anticancer Properties

Halogenated benzene derivatives are being investigated for their anticancer properties, particularly in targeting specific receptors involved in tumorigenesis:

- Epidermal Growth Factor Receptor (EGFR) : Compounds structurally related to this compound have shown inhibitory effects on EGFR, which is crucial in cancer cell proliferation .

Case Study 1: Antibacterial Screening

A study conducted on related compounds assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that:

- Compounds similar to this compound showed promising activity against Bacillus cereus and Aspergillus niger, with MIC values indicating higher potency than some established antibiotics .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Escherichia coli | 50 | |

| Compound B | Bacillus cereus | 25 | |

| Compound C | Candida albicans | 100 |

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer potential of related compounds on different cancer cell lines, revealing:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Start with a fluorinated trifluoromethylbenzene precursor. Use N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in anhydrous CCl₄ or DCM. Monitor temperature (60–80°C) to suppress side reactions like over-bromination .

- Benzyloxy Introduction : Employ nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Ensure regioselectivity by activating the aromatic ring via electron-withdrawing groups (e.g., -CF₃) .

- Key Data : Yields >70% reported for analogous brominated benzyloxy compounds under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use ¹⁹F NMR to confirm fluorine environments (δ -60 to -70 ppm for -CF₃; δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~385.0).

- X-ray Crystallography : Resolve positional ambiguity of substituents, particularly bromine and benzyloxy groups .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical Intermediates : Acts as a precursor for kinase inhibitors due to its trifluoromethyl and halogenated motifs, which enhance binding affinity .

- Material Science : Used in synthesizing liquid crystals or fluorinated polymers, leveraging its thermal stability and hydrophobic properties .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -CF₃, -Br) influence regioselectivity in further functionalization?

- Mechanistic Insight :

- Electrophilic Substitution : The -CF₃ group is a strong electron-withdrawing group (EWG), directing incoming electrophiles to the para position relative to itself. Bromine (ortho to -CF₃) may sterically hinder adjacent reactions .

- Cross-Coupling : Suzuki-Miyaura reactions favor the bromine site due to its accessibility. DFT calculations predict activation barriers for Pd-catalyzed coupling at Br vs. F sites .

- Case Study : In a palladium-catalyzed coupling, Br substitution achieved 85% yield, while F remained inert .

Q. What strategies resolve contradictions in reported reactivity data for similar halogenated aromatics?

- Data Reconciliation :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr rates for benzyloxy introduction, while nonpolar solvents favor radical bromination .

- Contamination Control : Trace moisture or residual acids can hydrolyze benzyloxy groups, leading to inconsistent results. Use molecular sieves or rigorous drying protocols .

Q. How can computational tools predict reaction pathways or optimize synthetic protocols?

- AI-Driven Synthesis Planning :

- Retrosynthetic algorithms (e.g., Reaxys, Pistachio) propose viable routes by analyzing analogous compounds. For example, AI models prioritize bromination before benzyloxy introduction to avoid steric clashes .

- Molecular dynamics simulations assess transition states for SNAr reactions, identifying optimal leaving groups (e.g., Br vs. Cl) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Scale-Up Considerations :

- Heat Management : Exothermic bromination requires controlled addition of NBS to prevent runaway reactions. Use flow reactors for improved heat dissipation .

- Purification : Chromatography is impractical at scale. Recrystallization in hexane/EtOAC (7:3) achieves >95% purity for gram-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.